N-butyl-4-chloropyridin-3-amine
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
N-butyl-4-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-5-12-9-7-11-6-4-8(9)10/h4,6-7,12H,2-3,5H2,1H3 |
InChI Key |
WTEQVSRUPFWPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Comparison Compounds :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Contains a cyclopropyl group and a pyrazole ring.
- N-(But-3-yn-1-yl)pyridin-4-amine (): Features an unsaturated butynyl group. The triple bond increases rigidity and electron-withdrawing effects, contrasting with the saturated butyl group in N-butyl-4-chloropyridin-3-amine.
Key Observations :
- Melting Points : Cyclopropyl analogs (e.g., 104–107°C in ) often exhibit higher melting points than aliphatic derivatives due to increased molecular rigidity. The butyl group in the target compound likely reduces melting points via enhanced hydrophobicity.
- Solubility: The chloro substituent in this compound may reduce aqueous solubility compared to non-halogenated analogs like N-(but-3-yn-1-yl)pyridin-4-amine .
Structural Similarity and Functional Group Impact
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78): Nitro and fluoro groups increase electrophilicity, comparable to the chloro substituent in the target compound.
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Similarity: 0.61): Demonstrates how chloro and nitro groups synergistically modulate electronic properties.
Key Differences :
Spectral Characterization
Infrared (IR) Spectroscopy :
Q & A
Basic: What are the common synthetic routes for preparing N-butyl-4-chloropyridin-3-amine, and what reaction conditions are critical for success?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-chloropyridin-3-amine with butylamine under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like DMSO or DMF.
- Step 2: Use a copper catalyst (e.g., CuBr) to facilitate C–N coupling, as seen in analogous pyridine/pyrimidine aminations .
Critical Conditions: - Temperature control (35–80°C) to avoid side reactions like dehalogenation.
- Solvent choice: DMSO enhances nucleophilicity but may require rigorous drying to prevent hydrolysis .
- Catalyst loading (0.5–2 mol% Cu) to balance reaction rate and purity .
Basic: How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
Key techniques include:
- 1H/13C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and butyl chain signals (δ 0.9–1.6 ppm). Coupling patterns confirm substitution positions .
- HRMS (ESI): Validate molecular weight (e.g., [M+H]+ at m/z ~200–220) .
- X-ray crystallography: Resolve spatial orientation of the chloro and butyl groups, critical for structure-activity studies .
Note: Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect unreacted precursors .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, given contradictory reports in literature?
Methodological Answer:
Yield discrepancies often arise from:
- Solvent effects: DMF may improve solubility but increase side reactions vs. DMSO .
- Catalyst selection: Copper(I) vs. palladium catalysts (e.g., Pd(OAc)2) for C–N coupling—copper is cost-effective but may require higher temperatures .
- Workup protocols: Acid-base extraction (e.g., HCl wash) removes unreacted butylamine, while chromatography (ethyl acetate/hexane) isolates the product .
Recommendation: Perform a Design of Experiments (DoE) to test variables like solvent, temperature, and catalyst ratio systematically .
Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?
Methodological Answer:
- DFT calculations: Model electron density to predict sites for electrophilic substitution (e.g., chloro group directing further functionalization) .
- Molecular docking: Screen against protein targets (e.g., kinases) using PyRx or AutoDock to hypothesize bioactivity, leveraging the pyridine core’s affinity for aromatic stacking .
- QSAR models: Corrogate substituent effects (e.g., butyl chain length) with antimicrobial or anticancer activity using datasets from analogous compounds .
Basic: What are the key challenges in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
Challenges include:
- Regioselectivity: Competing reactions at pyridine N-1 vs. C-4 positions. Use sterically hindered bases (e.g., Cs2CO3) to favor C-4 amination .
- Byproduct formation: Chloride displacement by solvent or amine. Employ anhydrous conditions and excess butylamine (1.5–2 eq.) .
- Purification: Silica gel chromatography with gradient elution (0–50% ethyl acetate in hexane) effectively separates the product from starting materials .
Advanced: How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer:
- Variable temperature NMR: Resolve dynamic effects (e.g., rotamers in the butyl chain) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Assign overlapping signals in aromatic regions (e.g., distinguishing C-4 vs. C-2 protons) .
- Comparative analysis: Cross-reference with crystallographic data (if available) to validate assignments .
Basic: What are the documented biological applications of this compound, and how are these assays designed?
Methodological Answer:
Reported applications include:
- Antimicrobial assays: Test against Gram-positive/-negative bacteria (MIC via broth microdilution, 24–48 hr incubation) .
- Kinase inhibition: Use fluorescence-based ADP-Glo™ assays to measure IC50 values .
Experimental Design: - Include positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (1–100 µM) .
- Validate cytotoxicity (e.g., MTT assay on mammalian cells) to rule off-target effects .
Advanced: How can researchers address low solubility of this compound in aqueous media for biological testing?
Methodological Answer:
Strategies include:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
